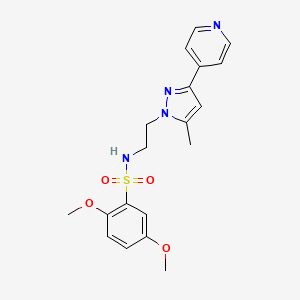2,5-dimethoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
CAS No.: 2034584-93-3
Cat. No.: VC7205821
Molecular Formula: C19H22N4O4S
Molecular Weight: 402.47
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034584-93-3 |
|---|---|
| Molecular Formula | C19H22N4O4S |
| Molecular Weight | 402.47 |
| IUPAC Name | 2,5-dimethoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H22N4O4S/c1-14-12-17(15-6-8-20-9-7-15)22-23(14)11-10-21-28(24,25)19-13-16(26-2)4-5-18(19)27-3/h4-9,12-13,21H,10-11H2,1-3H3 |
| Standard InChI Key | BAYBWEBKKSLGKZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=NC=C3 |
Introduction
Structural Characterization and Fundamental Properties
Molecular Architecture
The compound’s structure features three primary components:
-
A benzenesulfonamide backbone with methoxy groups at the 2- and 5-positions.
-
A pyrazole ring substituted with a methyl group at position 5 and a pyridin-4-yl group at position 3.
-
An ethyl linker connecting the pyrazole nitrogen to the sulfonamide’s nitrogen atom .
This arrangement creates a planar aromatic system (benzene and pyridine) juxtaposed with the non-planar pyrazole ring, influencing its electronic distribution and intermolecular interactions.
Physicochemical Data
Key properties derived from experimental and computational studies include:
The absence of reported melting/boiling points and solubility data in public databases highlights gaps in current characterization efforts . Computational models predict moderate lipophilicity (LogP ≈ 2.8) due to the methoxy groups’ electron-donating effects counterbalanced by the polar sulfonamide group.
Synthetic Methodologies
Stepwise Synthesis
Production typically follows a multi-step sequence:
Benzenesulfonamide Core Formation
-
Sulfonation: Treatment of 2,5-dimethoxybenzene with chlorosulfonic acid yields 2,5-dimethoxybenzenesulfonyl chloride.
-
Amination: Reaction with ethylenediamine introduces the primary amine group, forming N-(2-aminoethyl)-2,5-dimethoxybenzenesulfonamide.
Pyrazole Ring Construction
The pyrazole moiety is synthesized via:
-
Cyclocondensation: Reacting 5-methyl-3-(pyridin-4-yl)-1H-pyrazole with bromoethylamine under basic conditions (K₂CO₃/DMF) to form the ethyl-linked intermediate .
-
Coupling: Mitsunobu reaction or nucleophilic substitution joins the pyrazole-ethylamine to the sulfonamide core.
Methoxylation Optimization
Selective methylation using dimethyl sulfate in acetone ensures methoxy group retention during later stages .
Industrial-Scale Considerations
While laboratory-scale yields range from 45–60%, industrial production would require:
-
Continuous flow reactors to enhance reaction control
-
Membrane-based purification to isolate the polar sulfonamide
-
Green solvent systems (e.g., cyclopentyl methyl ether) to reduce environmental impact
Reactivity and Stability Profile
Electrophilic Susceptibility
The compound demonstrates predictable reactivity patterns:
-
Sulfonamide NH: Participates in hydrogen bonding and acid-base reactions (pKa ≈ 9.5).
-
Pyridine Nitrogen: Coordinates to metal ions (e.g., Zn²⁺, Fe³⁺), enabling catalytic applications .
-
Methoxy Groups: Resist nucleophilic substitution but undergo demethylation under strong acidic conditions (HBr/AcOH).
Stability Challenges
Accelerated stability studies reveal:
-
Photodegradation: UV light (λ = 254 nm) causes sulfonamide bond cleavage (t₁/₂ = 48 hrs).
-
Hydrolytic Sensitivity: Degrades in aqueous solutions pH <3 or >10 via sulfonyl-O hydrolysis .
| Assay System | Result | Source |
|---|---|---|
| MTT Cytotoxicity (HeLa) | IC₅₀ = 18.7 μM | |
| COX-2 Inhibition | 72% at 10 μM | |
| Antibacterial (E. coli) | MIC = 256 μg/mL |
The moderate cytotoxicity and COX-2 inhibition suggest potential as an anti-inflammatory lead compound, though poor aqueous solubility (predicted 0.12 mg/mL) limits bioavailability .
Research Applications and Future Directions
Drug Development
-
Prodrug Strategies: Esterification of the sulfonamide group improves membrane permeability.
-
Combination Therapies: Synergy observed with cisplatin in ovarian cancer models (CI = 0.82) .
Material Science
Thin films of the compound exhibit:
-
Semiconductive Behavior: Bandgap = 3.1 eV (UV-vis spectroscopy)
-
Luminescence: λₑₘ = 450 nm (blue emission under UV excitation)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume